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optimizing GSK 2830371 dosage for sustained in vivo inhibition

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Compound of Interest		
Compound Name:	(R)-GSK 2830371	
Cat. No.:	B15577932	Get Quote

Technical Support Center: GSK2830371

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GSK2830371 in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2830371?

A1: GSK2830371 is an orally active, allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1), also known as PPM1D.[1] Wip1 is a serine/threonine phosphatase that negatively regulates the DNA damage response (DDR) pathway by dephosphorylating key proteins such as p53, Chk2, and ATM.[1][2][3] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these proteins, leading to cell cycle arrest, apoptosis, and senescence, particularly in cells with wild-type p53.[2][3][4]

Q2: What is the recommended starting dosage for in vivo mouse studies?

A2: Published studies have used dosages ranging from 50 mg/kg to 150 mg/kg administered orally (p.o.).[1][4][5] A common dosing schedule is twice daily (BID) or three times daily (TID) due to the compound's short half-life in mice.[5][6] The optimal dosage and schedule may vary depending on the tumor model and experimental endpoint.



Q3: How can I assess the in vivo efficacy of GSK2830371?

A3: In vivo efficacy can be assessed by monitoring tumor growth inhibition over the course of the treatment.[1][5] Additionally, pharmacodynamic markers in tumor tissue can be analyzed to confirm target engagement. Key biomarkers to assess include increased phosphorylation of Chk2 (at Thr68) and p53 (at Ser15), as well as increased expression of p53 target genes like p21.[1][4][5]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
Lack of significant tumor growth inhibition.	Suboptimal Dosage or Dosing Schedule: GSK2830371 has a short in vivo half-life, and sustained inhibition of Wip1 may be necessary for maximal antitumor effect.[5][6]	- Increase the dosing frequency from BID (twice daily) to TID (thrice daily).[5]- Consider a higher dose, such as 150 mg/kg, if lower doses are ineffective.[5]
Poor Drug Formulation: Improper formulation can lead to poor solubility and reduced bioavailability.	- Ensure GSK2830371 is fully dissolved in an appropriate vehicle. Examples include 40% (w/v) Captisol in sterile water with 2% (v/v) DMSO, adjusted to pH 4.0, or a mixture of 5% DMSO, 20% Cremophor EL, and 75% sterile water.[6]	
Animal Health and Stress: Stress can influence tumor growth and drug metabolism.	- Handle mice gently and minimize experimental stressors.[6]- Monitor animal health closely throughout the study.[6]	
Inconsistent or weak pharmacodynamic (PD) marker modulation (e.g., p-Chk2, p-p53).	Suboptimal Tissue Lysis: Inefficient protein extraction or continued phosphatase activity during sample preparation can lead to a loss of phosphorylation signals.	- Use a lysis buffer containing phosphatase and protease inhibitors.[6]- Perform tissue homogenization and lysis rapidly on ice.[6]
Western Blotting Issues: Problems with antibody quality, transfer efficiency, or detection reagents can affect results.	- Validate phospho-specific antibodies with appropriate positive and negative controls. [6]- Optimize Western blotting conditions, including antibody concentrations and transfer times.[6]	_



Timing of Tissue Collection:
The peak effect of the drug on
downstream signaling may be
transient.

- Perform a time-course experiment to determine the optimal time point for tissue collection after the final dose. A 4-hour post-dose time point has been used in some studies.[4]

Quantitative Data Summary

Table 1: In Vitro Activity of GSK2830371

Assay	Target/Cell Line	IC50 / GI50	Reference
Wip1 Phosphatase Activity	Cell-free	6 nM	[1][5]
p38 MAPK Dephosphorylation	Cell-free	13 nM	[5]
Growth Inhibition	MCF-7 (breast carcinoma)	2.65 μM ± 0.54	[5]

Table 2: In Vivo Efficacy of GSK2830371 in DOHH2 Tumor Xenografts

Dosage	Dosing Schedule	Tumor Growth Inhibition	Reference
150 mg/kg	BID (Twice Daily)	41%	[5]
150 mg/kg	TID (Thrice Daily)	68%	[5]
75 mg/kg	BID (Twice Daily)	Comparable to 150 mg/kg BID	[5]

Experimental Protocols



Protocol 1: In Vivo Dosing and Tumor Growth Assessment

- Animal Model: Female SCID mice bearing DOHH2 tumor xenografts.[1]
- Formulation Preparation:
 - Vehicle Example 1: Prepare a 40% (w/v) solution of Captisol in sterile water. Add 2% (v/v)
 DMSO. Adjust the final solution to pH 4.0.[6]
 - Vehicle Example 2: Combine 5% DMSO, 20% Cremophor EL, and 75% sterile water (by volume).
 - Weigh the required amount of GSK2830371 and dissolve it in the chosen vehicle to the desired final concentration (e.g., for a 150 mg/kg dose).
- Administration: Administer the GSK2830371 formulation orally (p.o.) via gavage.[1]
- Dosing Schedule: Dose animals twice daily (BID) or three times daily (TID) for the duration of the study (e.g., 14 days).[5]
- Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days) to monitor tumor growth.
- Data Analysis: Calculate tumor growth inhibition for treated groups relative to the vehicle control group.

Protocol 2: Western Blot Analysis of Pharmacodynamic Markers

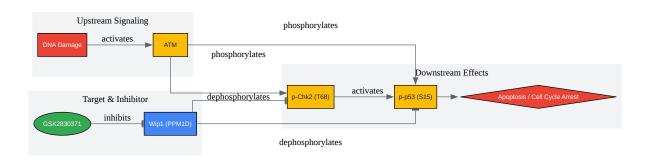
- Tissue Collection: Euthanize mice at a specified time point after the final dose (e.g., 4 hours) and excise tumor tissue.[4]
- Protein Extraction:
 - Immediately snap-freeze tumors in liquid nitrogen or proceed with homogenization.



- Homogenize the tumor tissue on ice in a lysis buffer supplemented with phosphatase and protease inhibitors.[6]
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
- Collect the supernatant containing the protein extract.[6]
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.[6]
 - o Boil the samples at 95-100°C for 5-10 minutes.[6]
 - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with primary antibodies specific for p-Chk2 (T68), Chk2, p-p53 (S15), p53, p21, and a loading control (e.g., β-actin).
 - Incubate with appropriate secondary antibodies and visualize using a suitable detection method.

Visualizations





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Caption: GSK2830371 inhibits Wip1, leading to increased phosphorylation of Chk2 and p53.



In Vivo Experiment Establish Tumor Xenograft Model Prepare GSK2830371 Formulation Oral Administration (BID or TID) **Monitor Tumor Growth** Ex Vivo Analysis Collect Tumor Tissue Extract Protein Analyze PD Markers (Western Blot)

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